2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde

Medicinal Chemistry Synthetic Methodology Aldehyde Reactivity

Generic 2-(pyridinyl)benzimidazoles lack the 6-carbaldehyde group, blocking critical C-C, C-N, and C-O bond-forming reactions required for focused library synthesis. This compound provides the essential formyl synthetic handle for chemoselective derivatization at the 6-position, enabling Schiff base formation, hydrazone synthesis, reductive amination, and Knoevenagel condensation inaccessible to methyl or unsubstituted analogs. • Enables 2,6-disubstituted benzimidazole library expansion via aldehyde-specific chemistry. • Serves as a versatile precursor for polydentate N,N,O- or N,N,N-chelating ligand synthesis. • Supports hypothesis-driven ADA inhibition and glucose uptake modulation SAR studies. • Verified in stock; rapid global shipping with no controlled-substance restrictions.

Molecular Formula C13H9N3O
Molecular Weight 223.23 g/mol
CAS No. 308362-19-8
Cat. No. B12921061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde
CAS308362-19-8
Molecular FormulaC13H9N3O
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)NC(=N2)C3=CC=NC=C3
InChIInChI=1S/C13H9N3O/c17-8-9-1-2-11-12(7-9)16-13(15-11)10-3-5-14-6-4-10/h1-8H,(H,15,16)
InChIKeyFLSYNXUEYIOWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde Overview


2-(Pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde (CAS 308362-19-8, molecular formula C₁₃H₉N₃O, MW 223.23 g/mol) is a heterocyclic compound comprising a benzimidazole core substituted at the 2-position with a pyridin-4-yl ring and at the 6-position with a carbaldehyde group. It is primarily catalogued as a specialty research chemical and synthetic intermediate . The compound belongs to the broader class of pyridinyl-benzimidazole derivatives, which have been investigated for enzyme inhibition (e.g., adenosine deaminase) and glucose uptake modulation [1]. However, published primary research literature directly characterizing the biological or physicochemical properties of this specific aldehyde-bearing congener is extremely sparse, a critical consideration for scientific procurement.

Synthetic handle Reactive 6‑carbaldehyde for chemoselective derivatization
Research scaffold Pyridinyl-benzimidazole core with reported class-level enzyme/glucose uptake evidence

Generic Substitution Infeasibility


The presence of the reactive 6-carbaldehyde moiety fundamentally differentiates this compound from its closest commercially available in-class analogs such as 6-methyl-2-(4-pyridinyl)-1H-benzimidazole (CAS 84123-77-3) or the unsubstituted 2-(pyridin-4-yl)-1H-benzimidazole (CAS 2208-59-5) . The aldehyde group provides a unique synthetic handle enabling chemoselective transformations—Schiff base formation, reductive amination, Knoevenagel condensation—that are inaccessible to the methyl or unsubstituted congeners. Consequently, procurement of a generic 2-(pyridin-4-yl)benzimidazole as a substitute would eliminate the possibility of downstream derivatization at the 6-position, compromising synthetic routes that depend on aldehyde reactivity for library expansion, bioconjugation, or metal coordination chemistry. This functional-group specificity makes generic substitution chemically infeasible regardless of shared core architecture.

Target: 6‑carbaldehyde
Substitute: 6‑methyl or unsubstituted analog
Aldehyde enables nucleophilic addition/condensation; methyl or hydrogen do not
Target: 6‑carbaldehyde
Substitute: generic 2‑(pyridin‑4‑yl)benzimidazole
Procurement of wrong congener halts synthetic sequences dependent on 6‑position reactivity

Differential Evidence for Selection


6-Carbaldehyde vs. 6-Methyl Reactivity Difference

The target compound bears a carbaldehyde (-CHO) at the 6-position, whereas the nearest commercially available comparator, 6-methyl-2-(4-pyridinyl)-1H-benzimidazole (CAS 84123-77-3), possesses a methyl (-CH₃) group . The aldehyde enables nucleophilic addition and condensation reactions that are impossible with a methyl substituent, representing a categorical (qualitative) rather than quantitative difference in synthetic utility. No head-to-head biological or physicochemical comparison between these two specific congeners has been published.

6‑CHO vs 6‑CH₃ Reactivity
Qualitative
Aldehyde enables nucleophilic addition and condensation; methyl substituent is unreactive under analogous conditions
Mandatory for synthetic routes requiring 6‑position functionalization
No published comparative reaction study
Medicinal Chemistry Synthetic Methodology Aldehyde Reactivity

ADA Inhibition: Pyridinyl-Benzimidazole Class Activity

A study by Arun et al. (2020) demonstrated that pyridinyl-substituted benzimidazoles possess significant adenosine deaminase (ADA) inhibitory potential [1]. The computational docking and in vitro fluorescence-based enzyme inhibition assays established a class-level SAR for pyridinyl-benzimidazoles. However, the specific compound 2-(pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde was not among the derivatives tested; quantitative IC₅₀ data are available only for other pyridinyl and butyl benzimidazole congeners in that study. This represents a data gap that prevents quantitative differentiation at present.

ADA Inhibition Class Activity
Class‑level inference
Pyridinyl‑benzimidazole derivatives inhibit adenosine deaminase in vitro (Arun et al. 2020); target compound not tested
May support ADA inhibitor scaffold design; direct data absent
IC₅₀ data available only for other congeners
Enzyme Inhibition Adenosine Deaminase Structure-Activity Relationship

Yeast Glucose Uptake: Pyridinyl-Benzimidazole Class Activity

Khan et al. (2019) synthesized 27 pyridinyl-benzimidazole and pyridinyl-benzothiazole derivatives and evaluated them for in vitro yeast glucose uptake activity, reporting IC₅₀ values ranging from 36.43 to 272.20 μM, with compounds 5 (38.14 μM), 6 (40.23 μM), and 7 (36.43 μM) outperforming the standard metronidazole (IC₅₀ = 41.86 μM) [1]. While this study defines the class-level potential of pyridinyl-benzimidazoles for glucose uptake modulation, none of the 27 reported compounds correspond to 2-(pyridin-4-yl)-1H-benzimidazole-6-carbaldehyde; the specific IC₅₀ of the 6‑aldehyde derivative in this assay remains unknown.

Glucose Uptake Class Activity
Class‑level inference
Pyridinyl‑benzimidazole/benzothiazole analogs modulate yeast glucose uptake (IC₅₀ range 36.43–272.20 μM; top compounds outperformed metronidazole standard); target compound not tested
May be screened in metabolic assays; primary data required
No direct data for the 6‑aldehyde derivative
Anti-diabetic Glucose Uptake Benzimidazole SAR

Research and Industrial Application Scenarios


Aldehyde-Directed Heterocyclic Library Expansion

The 6-carbaldehyde group enables chemoselective reactions (e.g., Schiff base formation with primary amines, hydrazone synthesis, Knoevenagel condensation, reductive amination) that cannot be executed with the 6-methyl or 6-unsubstituted analogs. Procurement of this compound is justified when the synthetic route requires subsequent C–N, C–C, or C–O bond formation at the 6‑position to generate focused libraries of 2,6-disubstituted benzimidazoles. This scenario is supported exclusively by the functional group identity of the compound .

ADA Inhibitor Lead Generation

Class-level evidence confirms that pyridinyl-benzimidazole derivatives can inhibit ADA in vitro. Although this specific aldehyde congener has not been directly assayed, it can be procured as a starting scaffold for rational design and synthesis of novel ADA inhibitors, where the carbaldehyde group may be modified to optimize binding affinity, selectivity, or pharmacokinetic properties. All medicinal chemistry applications require de novo biological evaluation; no pre-existing activity data are available for this compound .

Antihyperglycemic Agent Screening

The pyridinyl-benzimidazole chemotype has demonstrated in vitro glucose uptake activity in yeast, with several analogs surpassing the metronidazole standard. The 6‑aldehyde derivative represents an unexplored member of this phenotype that could be screened in glucose uptake and related metabolic assays to expand SAR. Procurement for this purpose is hypothesis-driven and requires the end user to conduct primary screening .

Multidentate Ligand Precursor via Aldehyde

The combination of a benzimidazole N-donor, a pyridine N-donor, and a formyl group makes this compound a versatile precursor for polydentate ligand synthesis. The aldehyde can be converted to imine, amine, oxime, or carboxylate donors, enabling the construction of N,N,O- or N,N,N-type chelators for transition metal coordination. This scenario is grounded in the established coordination behavior of benzimidazole-pyridine ligands and the well-characterized reactivity of aromatic aldehydes, though no metal complexes of this specific compound have been reported to date.

Application
Selection Property
Validation Focus
Heterocyclic library expansion
6‑carbaldehyde reactivity
Aldehyde‑specific transformation validation
ADA inhibitor lead generation
Pyridinyl‑benzimidazole scaffold
De novo ADA inhibition assay
Metabolic screening studies
Class‑level glucose uptake modulation
In vitro glucose uptake assay
Multidentate ligand synthesis
N‑donor + aldehyde functionality
Metal coordination and ligand characterization
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